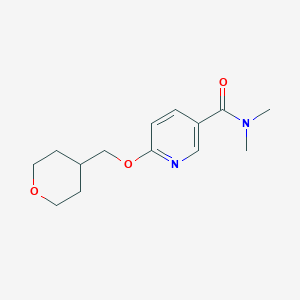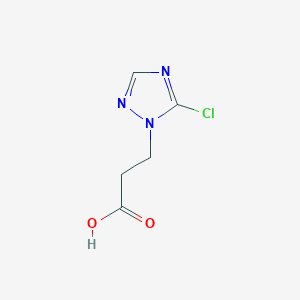
3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C5H6ClN3O2 and a molecular weight of 175.57 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . These compounds are synthesized using different methods, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole ring attached to a propanoic acid group . The presence of the 1,2,4-triazole ring makes this compound a unique heterocyclic compound .Chemical Reactions Analysis
1,2,4-Triazole-containing scaffolds, such as “this compound”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 175.57 and a molecular formula of C5H6ClN3O2 . Other properties such as boiling point and storage conditions are not specified .科学的研究の応用
Overview
3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a compound of interest within the broader context of triazole derivatives, which are known for their varied biological and pharmacological properties. While direct studies on this specific compound are scarce, insights can be drawn from research on structurally related triazole derivatives and chlorogenic acids, which share some chemical motifs and might suggest potential areas of application. This synthesis focuses on the broader scientific implications and potential research avenues related to this compound.
Triazole Derivatives: A Patent Review
Triazole derivatives have attracted considerable attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Research emphasizes the need for new, efficient preparations of triazoles that address current green chemistry, energy saving, and sustainability issues. Novel triazoles are being explored for their potential against diseases challenging humanity, highlighting the importance of triazole derivatives in developing new therapeutic agents and suggesting a potential area of application for this compound (Ferreira et al., 2013).
Chlorogenic Acid: Pharmacological Review
Chlorogenic acids (CGAs) are noted for their significant biological and pharmacological effects, including antioxidant activity, and modulation of lipid and glucose metabolism. This suggests potential research applications in managing disorders such as cardiovascular disease and diabetes. CGAs' broad therapeutic roles and protective effects in various models imply that structurally related compounds, like this compound, could be explored for similar biological activities (Naveed et al., 2018).
Synthetic Routes for 1,4-disubstituted 1,2,3-Triazoles
The synthesis and biological significance of 1,2,3-triazoles have been extensively studied, highlighting their role in drug discovery and various biological activities. The review on synthetic routes for 1,4-disubstituted 1,2,3-triazoles underscores the chemical diversity and application potential of triazole derivatives. This suggests that research into this compound could uncover novel biological activities or synthetic pathways relevant to pharmaceutical development (Kaushik et al., 2019).
作用機序
Target of Action
It’s worth noting that compounds with a similar triazole nucleus have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of cellular targets .
Mode of Action
Compounds with a similar triazole nucleus have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the diverse biological activities of compounds with a similar triazole nucleus, it can be inferred that these compounds may affect a wide range of biochemical pathways .
Result of Action
Compounds with a similar triazole nucleus have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
3-(5-chloro-1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVFRRHZRBEEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2938240.png)
![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)
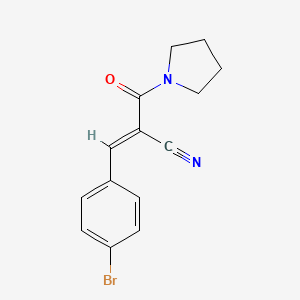
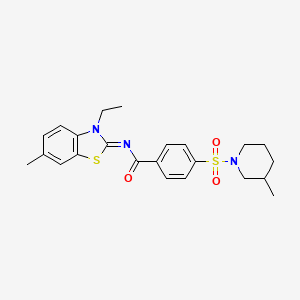
![7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2938249.png)
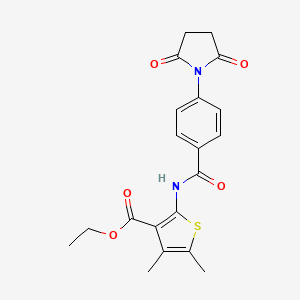
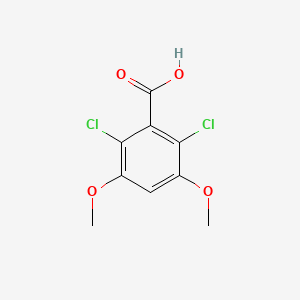
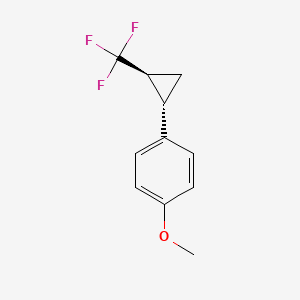
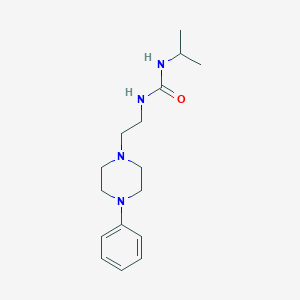
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2938257.png)
